Bienvenue dans la boutique en ligne BenchChem!

(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid

15PGDH substrate specificity oxylipin metabolism electrophilic fatty acid signaling

(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid (CAS 87042-40-8), commonly referred to as (±)14-HDoHE or (±)14-HDHA, is a racemic hydroxylated derivative of the omega-3 fatty acid docosahexaenoic acid (DHA). It is formed endogenously via both enzymatic (e.g., 12/15-lipoxygenase) and non-enzymatic autoxidation pathways, positioning it as a key node at the intersection of oxidative stress biomarker discovery and specialized pro-resolving mediator (SPM) biosynthesis.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
CAS No. 87042-40-8
Cat. No. B163549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid
CAS87042-40-8
Synonyms14-hydroxy Docosahexaenoic Acid
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O
InChIInChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+
InChIKeyZNEBXONKCYFJAF-BGKMTWLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid (14-HDoHE) Procurement Baseline: A Multifunctional DHA Metabolite for Inflammation & Oxidative Stress Research


(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid (CAS 87042-40-8), commonly referred to as (±)14-HDoHE or (±)14-HDHA, is a racemic hydroxylated derivative of the omega-3 fatty acid docosahexaenoic acid (DHA). It is formed endogenously via both enzymatic (e.g., 12/15-lipoxygenase) and non-enzymatic autoxidation pathways, positioning it as a key node at the intersection of oxidative stress biomarker discovery and specialized pro-resolving mediator (SPM) biosynthesis [1]. As a hydroxydocosahexaenoic acid, 14-HDoHE serves dual functional roles: it acts as a direct signaling molecule capable of modulating inflammatory cytokine expression, and it functions as the obligate precursor for downstream electrophilic metabolites (e.g., 14-oxoDHA) and maresin-family SPMs through further enzymatic processing [2]. For procurement decisions, understanding whether the racemic (±) mixture or enantiomerically pure 14(S)-HDHA is required is critical, as stereochemistry dictates precursor eligibility for specific biosynthetic routes such as maresin 1 production [2].

Why Generic Substitution of 14-HDoHE with Alternative HDoHE Regioisomers or DHA Fails for Targeted Research


Substituting (±)14-HDoHE with other hydroxylated DHA regioisomers (e.g., 4-, 7-, 10-, 11-, 13-, 16-, 17-, or 20-HDoHE) or with the parent compound DHA is not functionally equivalent and will lead to divergent experimental outcomes. The carbon position of the hydroxyl group on the DHA backbone dictates substrate recognition and catalytic efficiency by key metabolic enzymes. Specifically, 14-HDoHE was empirically determined to be the optimal DHA-derived substrate for 15-hydroxyprostaglandin dehydrogenase (15PGDH) among all tested HDoHE regioisomers, yielding the electrophilic anti-inflammatory metabolite 14-oxoDHA with the highest efficiency; metabolism of other regioisomers by 15PGDH was either undetectable or not significantly inhibited by the 15PGDH-selective inhibitor CAY10397 [1]. Furthermore, only the 14(S) enantiomer—not the 14(R) enantiomer—serves as the precursor for macrophage 12-lipoxygenase-mediated conversion to maresin 1, a potent pro-resolving mediator [2]. These regio- and stereo-chemical constraints mean that generic substitution disrupts both metabolic fate and downstream biological activity, making precise compound selection essential for reproducible studies in inflammation resolution, oxidative stress, and SPM biosynthesis.

Quantitative Differentiation Evidence for (±)14-HDoHE: Head-to-Head Enzyme Substrate and Cellular Activity Comparisons


14-HDoHE is the Optimal 15PGDH Substrate Among All DHA-Derived HDoHE Regioisomers

In a comprehensive substrate specificity screen conducted in primary human airway epithelial cells (AECs), (±)14-HDoHE was identified as the optimal DHA substrate for 15-hydroxyprostaglandin dehydrogenase (15PGDH) among ten tested HDoHE regioisomers (hydroxyl groups at C4, C7, C8, C10, C11, C13, C14, C16, C17, and C20). All HDoHE substrates were tested at an equimolar concentration of 2 µM. The corresponding oxoDHA metabolite was detected for all regioisomers except 8-HDoHE; however, only the conversion of 14-HDoHE to 14-oxoDHA was significantly inhibited by the 15PGDH-selective inhibitor CAY10397 (50 µM). This demonstrates that 15PGDH discriminates among HDoHE regioisomers based on hydroxyl group position, with the C14 position conferring the highest catalytic preference. In contrast, conversion of other regioisomers (e.g., 17-HDoHE, 10-HDoHE) to their oxo metabolites was not significantly affected by CAY10397, indicating involvement of alternative dehydrogenases rather than 15PGDH [1].

15PGDH substrate specificity oxylipin metabolism electrophilic fatty acid signaling

14-HDoHE Directly Suppresses LPS-Induced IL-6 mRNA Expression in Primary Alveolar Macrophages

(±)14-HDoHE exhibits direct anti-inflammatory activity independent of its downstream metabolism. In primary alveolar macrophages stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, exogenous addition of 14-HDoHE significantly inhibited IL-6 mRNA expression. This finding positions 14-HDoHE not merely as a metabolic intermediate but as a bioactive signaling molecule with intrinsic anti-inflammatory properties. While the study by Wendell et al. also evaluated the downstream metabolite 14-oxoDHA for IL-6 suppression, the independent activity of 14-HDoHE itself is notable, distinguishing it from HDoHE regioisomers that lack this direct activity or function primarily as metabolic precursors [1].

anti-inflammatory activity IL-6 suppression alveolar macrophage asthma

Racemic (±)14-HDoHE Versus Enantiopure 14(S)-HDHA: Critical Stereochemical Determinant for Maresin Biosynthesis

The stereochemistry at C14 dictates the metabolic fate of 14-HDoHE. Only the 14(S)-enantiomer (14(S)-HDHA, CAS 119433-37-3) serves as the substrate for human macrophage 12-lipoxygenase (12-LOX)-mediated conversion to maresin 1 (7,14-dihydroxy-DHA), a potent pro-resolving mediator that reduces neutrophil infiltration and enhances macrophage phagocytosis. The racemic (±)14-HDoHE (CAS 87042-40-8) contains both 14(S) and 14(R) enantiomers, of which only the 14(S) form is biosynthetically competent for maresin 1 production [1]. For researchers studying SPM biosynthesis, the choice between racemic and enantiopure material directly impacts whether the compound can function as a maresin precursor.

maresin biosynthesis chiral lipidomics SPM precursor macrophage 12-LOX

14-HDHA and 17-HDHA Exhibit Functional Redundancy in Pulmonary Hypertension but 14-HDHA is the Mauresin Pathway-Specific Branch Point

In a murine pulmonary hypertension (PH) model, eosinophil-derived 14-HDHA and 17-HDHA demonstrated overlapping anti-inflammatory functions through N-formyl peptide receptor 2 (FPR2), suppressing neutrophil and monocyte/macrophage recruitment. However, 14-HDHA represents a unique branch point dedicated to the maresin biosynthetic pathway, whereas 17-HDHA feeds into the protectin and resolvin D series pathways. Both compounds repressed pulmonary artery smooth muscle cell (PASMC) proliferation via PPARγ activation and Stat3 phosphorylation inhibition. The study demonstrated that combined 14-HDHA/17-HDHA deficiency exacerbated PH, and exogenous administration of either compound provided protective anti-inflammatory effects [1]. This functional overlap highlights that 14-HDHA cannot be substituted when the specific experimental goal is to trace metabolic flux through the maresin pathway.

pulmonary hypertension eosinophil oxylipins FPR2 agonism PPARγ

14-HDHA is a Validated Marker of DHA Carbon-14 Lipoxygenation Pathway Activation Distinct from 17-HDHA's 15-LOX Pathway

14-HDHA and 17-HDHA serve as distinct pathway-specific biomarkers reflecting the activation of different lipoxygenase enzymes. 14-HDHA is recognized as a marker specifically reflecting activation of the DHA carbon-14 lipoxygenation pathway, while 17-HDHA marks the carbon-17 lipoxygenation pathway. In human neutrophils and eosinophils, the relative production of 14-HDHA versus 17-HDHA differs significantly, with eosinophils expressing arachidonate 15-lipoxygenase (ALOX15) generating both compounds but in context-dependent ratios [1]. In obesity models, metabololipidomics revealed that splenic 14-HDHA, 17-HDHA, and protectin DX were all decreased, but their differential reductions correlated with distinct B cell subset dysfunctions [2]. This pathway specificity means that 14-HDHA cannot be replaced by 17-HDHA as a biomarker for carbon-14 lipoxygenation activity, and vice versa.

lipoxygenase pathway marker 12/15-LOX oxylipin profiling pathway-specific biomarker

14-HDHA and 17-HDHA More Efficiently Reduce Acute Inflammatory Responses than 18-HEPE in Metabolic Syndrome Mice

In a comparative efficacy study using a metabolic syndrome (MetS) mouse model with silver nanoparticle (AgNP)-induced acute pulmonary inflammation, treatment with 14-HDHA and 17-HDHA more efficiently reduced the exacerbated acute inflammatory response than 18-HEPE (an EPA-derived SPM precursor). The superior efficacy was measured across multiple parameters: decreased neutrophilic influx, diminished induction of inflammatory cytokines/chemokines, and reduced alterations in SPM profiles. This head-to-head comparison against 18-HEPE—a commonly studied SPM precursor from the EPA axis—demonstrates that DHA-derived 14-HDHA provides quantitatively greater anti-inflammatory benefit under conditions of metabolic dysfunction [1].

nanoparticle-induced inflammation metabolic syndrome SPM efficacy comparison neutrophilic influx

High-Impact Application Scenarios for (±)14-HDoHE Based on Quantified Differentiation Evidence


15PGDH Enzymology and Electrophilic Fatty Acid Signaling Research

Based on the direct evidence that 14-HDoHE is the optimal and only CAY10397-sensitive substrate for 15PGDH among all tested HDoHE regioisomers [1], (±)14-HDoHE is the uniquely validated probe for studying 15PGDH-dependent electrophilic lipid signaling. Researchers investigating the conversion of hydroxy fatty acids to α,β-unsaturated carbonyl-containing electrophiles should use 14-HDoHE as the reference substrate. The racemic mixture is appropriate for enzymology studies where the enzyme does not discriminate between enantiomers, enabling cost-effective procurement while maintaining biological relevance.

Maresin Biosynthesis and SPM Precursor Studies Requiring Enantiomeric Awareness

For studies of the maresin biosynthetic pathway, the choice between racemic (±)14-HDoHE and enantiopure 14(S)-HDHA must be explicitly justified. As only the 14(S) enantiomer serves as the precursor for macrophage 12-LOX-mediated conversion to maresin 1 [1], researchers should procure enantiopure material when the experimental endpoint is maresin production quantification. The racemic material is suitable when modeling non-enzymatic oxidative stress pathways or when the 14(R) enantiomer serves as a negative control for stereospecific biological effects.

Oxylipin Biomarker Profiling and Lipidomics with Pathway-Specific Discrimination

14-HDHA is essential as an analytical standard in targeted lipidomics panels because it serves as the specific biomarker for the DHA carbon-14 lipoxygenation pathway, distinct from the 17-HDHA marker for the carbon-17 pathway [1]. In obesity, pulmonary hypertension, and metabolic syndrome models, both 14-HDHA and 17-HDHA levels are altered but with differential magnitudes and biological correlates [2]. Accurate quantification requires both compounds as separate standards; substituting one for the other invalidates pathway-specific interpretation of lipoxygenase activity data.

Preclinical Inflammation Resolution Studies in Metabolic Disease Models

Based on the demonstrated superior efficacy of 14-HDHA over the EPA-derived SPM precursor 18-HEPE in reducing neutrophilic influx and inflammatory cytokine induction in metabolic syndrome mice exposed to nanoparticles [1], 14-HDHA is the preferred DHA-derived SPM precursor for intervention studies in obesity, metabolic syndrome, and related inflammatory conditions. Procurement of (±)14-HDoHE enables cost-efficient screening of anti-inflammatory efficacy prior to follow-up studies with enantiopure material.

Quote Request

Request a Quote for (+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.